molecular formula C3H11ClN2O2S B2894699 (2R)-2-aminopropane-1-sulfonamide hydrochloride CAS No. 2219353-60-1

(2R)-2-aminopropane-1-sulfonamide hydrochloride

Cat. No.: B2894699
CAS No.: 2219353-60-1
M. Wt: 174.64
InChI Key: WOVCZQBNNKVOAL-AENDTGMFSA-N
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Description

(2R)-2-aminopropane-1-sulfonamide hydrochloride is a chiral sulfonamide compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a sulfonamide group attached to a propane backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-aminopropane-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-aminopropane.

    Sulfonation: The amino group is protected, and the compound undergoes sulfonation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonamide group.

    Deprotection: The protecting group is removed to yield the free amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-aminopropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(2R)-2-aminopropane-1-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-aminopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. The sulfonamide group mimics the structure of natural substrates, allowing it to act as a competitive inhibitor.

    Pathways Involved: The inhibition of enzymes involved in metabolic pathways can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    (2S)-2-aminopropane-1-sulfonamide hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-methyl-2-aminopropane-1-sulfonamide hydrochloride: A derivative with a methyl group on the nitrogen atom, affecting its reactivity and applications.

    2-aminopropane-1-sulfonic acid: The parent compound without the hydrochloride salt, used in different contexts.

Uniqueness: (2R)-2-aminopropane-1-sulfonamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomers and derivatives. Its ability to act as a competitive inhibitor in enzyme-catalyzed reactions makes it valuable in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-aminopropane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-3(4)2-8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVCZQBNNKVOAL-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219353-60-1
Record name (2R)-2-aminopropane-1-sulfonamide hydrochloride
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